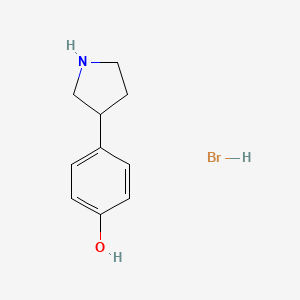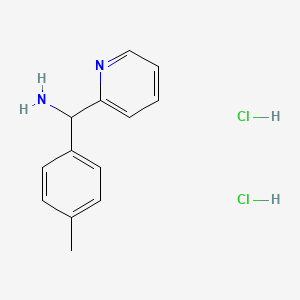
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride
説明
“(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803566-97-3 . It has a molecular weight of 271.19 . The IUPAC name for this compound is pyridin-2-yl (p-tolyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
Anticonvulsant Agents
Schiff bases derived from 3-aminomethyl pyridine, including similar compounds to (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, have been synthesized and studied for anticonvulsant activity. These compounds showed potential as seizures protection agents in various models employed (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes of Schiff bases related to (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride have demonstrated enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes have shown significant potential in targeting and killing cancer cells upon light exposure, indicating their applicability in photodynamic therapy (Basu et al., 2015).
Antiosteoclast Activity
Compounds synthesized from (±)-piperidin-2-yl-methanamine, closely related to (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, have shown moderate to high antiosteoclast activity. These findings suggest potential applications in treating diseases related to bone resorption (Reddy et al., 2012).
Catalysis
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, structurally similar to (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, have been used in catalytic applications, including the Suzuki-Miyaura reaction. These compounds have shown good catalytic activity and selectivity in various reactions (Roffe et al., 2016).
Antimicrobial Evaluation
Schiff’s bases and aryl aminomethyl derivatives of compounds structurally related to (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride have been tested for antibacterial and antifungal activity, showing potential as antimicrobial agents (Kansagara et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(4-methylphenyl)-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSICZJMIXDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




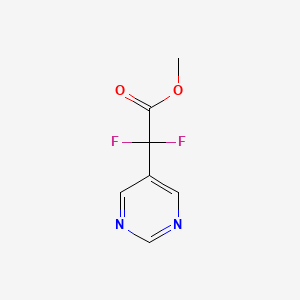
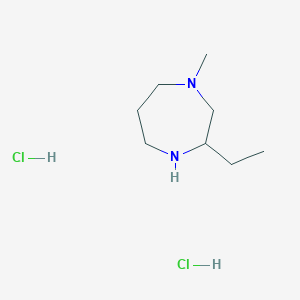
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)
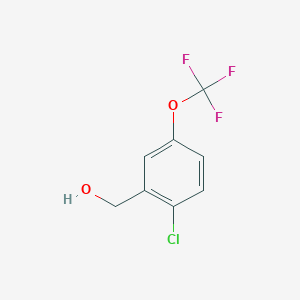

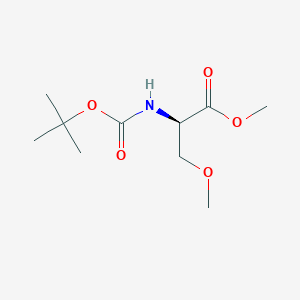
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)
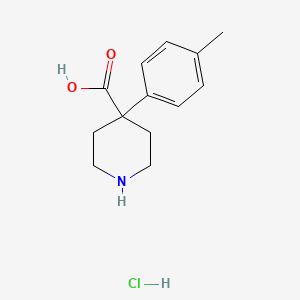
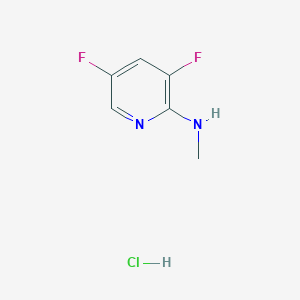
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
